molecular formula C17H17NO5S B5537675 3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid

3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid

Cat. No. B5537675
M. Wt: 347.4 g/mol
InChI Key: MZRDKVFJOYUHLY-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid” is likely to be an organic compound given its structure. It contains a benzylamino group, a sulfonyl group, a methoxy group, and an acrylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (from the benzylamino group), a sulfonyl group (-SO2-), a methoxy group (-OCH3), and an acrylic acid group (CH2=CHCOOH) .


Chemical Reactions Analysis

The compound might undergo various chemical reactions. For instance, the benzyl group might undergo electrophilic aromatic substitution . The sulfonyl group might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature .

Scientific Research Applications

  • Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Amine compounds, including those structurally related to 3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid, have been used to modify polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels. This modification enhances the thermal stability and biological activities of the hydrogels, making them potentially useful in medical applications (Aly, Aly, & El-Mohdy, 2015).

  • Functional Polymers : The synthesis of acrylates and methacrylates, including those related to 3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid, is crucial in creating functional polymers. These compounds have been shown to be useful in creating materials with specific optical properties, such as ultraviolet absorbers (Li, Gupta, Albertsson, Bassett, & Vogl, 1984).

  • Negative-Tone Photosensitive Polyimides : Compounds related to 3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid have been used in synthesizing poly(acrylate amic acid), which is a key component in negative-tone photosensitive polyimides (PSPIs). These materials are important in the field of photolithography for their ability to form patterns with high resolution upon exposure to UV light (Ho, Chang, & Lee, 2009).

  • Polymer Synthesis and Drug Delivery : The synthesis of poly(arylene ether sulfone)s with specific functional groups, such as sulfonic acid groups, is another area of application. These polymers have been found to be promising for use in proton exchange membranes in fuel cells (Kim, Robertson, & Guiver, 2008).

  • Photoinitiated Polymerization : Another application is in photoinitiated polymerization, where compounds structurally similar to 3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid are used as part of photoinitiating systems for free-radical polymerization. This application is particularly relevant in the development of advanced materials and coatings (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, some sulfonylureas are used in medicine for their anti-diabetic effects .

Safety and Hazards

As with all chemicals, proper safety measures should be taken while handling this compound. It’s important to use personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

(E)-3-[3-(benzylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-23-15-9-7-13(8-10-17(19)20)11-16(15)24(21,22)18-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3,(H,19,20)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRDKVFJOYUHLY-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332996
Record name (E)-3-[3-(benzylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659065
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2E)-3-[3-(benzylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid

CAS RN

321979-05-9
Record name (E)-3-[3-(benzylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.